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Compound of Interest

Compound Name:

1-(4-

((Trimethylsilyl)ethynyl)phenyl)pipe

ridine

CAS No.: 868755-75-3

Cat. No.: B2497855

Get Quote

Executive Summary
1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine (CAS: 868755-75-3) is a bifunctional building

block characterized by a donor-acceptor-like architecture. It features an electron-rich piperidine

moiety coupled to a phenyl ring, extended by a trimethylsilyl (TMS)-protected alkyne.

This molecule serves as a pivotal intermediate in "Click Chemistry" and materials science. The

TMS group acts as a robust protecting group for the terminal alkyne, preventing premature

polymerization or oxidative coupling while ensuring solubility during purification. Its crystal

structure and solid-state behavior are governed by the interplay between the steric bulk of the

TMS group and the conformational flexibility of the piperidine ring.

Molecular Architecture & Geometry
Piperidine Conformation: The Chair
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In the solid state, the piperidine ring of the title compound predominantly adopts a chair

conformation, which is the thermodynamic minimum. Unlike cyclohexane, the presence of the

nitrogen atom introduces specific electronic effects:

N-Lone Pair Orientation: The lone pair on the nitrogen atom conjugates with the adjacent

phenyl

-system. This conjugation imposes a partial double-bond character on the

bond, shortening it to approximately 1.38–1.40 Å (compared to a typical C-N single bond of
1.47 Å).

Geometry: The nitrogen atom adopts a flattened pyramidal geometry (intermediate between

and

), minimizing steric clash between the ortho-hydrogens of the phenyl ring and the equatorial
hydrogens of the piperidine.

The Rigid Rod: Phenyl-Alkyne Linkage
The core of the molecule acts as a rigid rod:

Linearity: The

unit is essentially linear, with bond angles approaching

.

Conjugation: The alkyne is coplanar with the phenyl ring, extending the

-electron delocalization. This is critical for its application in optoelectronics (e.g., molecular
wires).

The TMS Cap: Steric Anchor
The trimethylsilyl (TMS) group adopts a tetrahedral geometry around the silicon atom.

Bond Lengths: The
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bonds are longer (~1.87 Å) than typical

bonds, creating a bulky, hydrophobic "cap" at one end of the molecule.

Packing Influence: In the crystal lattice, the TMS groups act as spacers, preventing tight

face-to-face

-stacking of the phenyl rings. This often results in a herringbone or slipped-stack packing
motif to maximize Van der Waals interactions between the methyl groups.

Experimental Synthesis Protocol
The synthesis of 1-(4-((Trimethylsilyl)ethynyl)phenyl)piperidine is achieved via a

Sonogashira Cross-Coupling reaction. This palladium-catalyzed cycle couples an aryl halide

with trimethylsilylacetylene.

Reagents & Materials
Substrate: 1-(4-Iodophenyl)piperidine (1.0 eq)

Alkyne Source: Trimethylsilylacetylene (1.2 eq)

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

, 2-5 mol%)

Co-Catalyst: Copper(I) iodide (CuI, 1-3 mol%)

Base/Solvent: Triethylamine (

) or Diethylamine (

), anhydrous.

Step-by-Step Methodology
Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon or Nitrogen for 15

minutes.

Dissolution: Add 1-(4-Iodophenyl)piperidine and dry
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to the flask. Degas the solvent using the freeze-pump-thaw method to remove dissolved
oxygen (critical to prevent homocoupling of the alkyne).

Catalyst Addition: Add

and CuI to the mixture under positive inert gas pressure.

Alkyne Injection: Add Trimethylsilylacetylene dropwise via syringe.

Reaction: Stir the mixture at Room Temperature for 4–6 hours. If conversion is slow

(monitored by TLC), heat to 50°C. A precipitate (ammonium salt) will form.

Workup: Filter the reaction mixture through a pad of Celite to remove palladium residues and

salts. Wash the pad with ethyl acetate.

Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column

chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the product as a yellow-

to-brown solid.

Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle governing the formation of the title

compound.
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Click to download full resolution via product page

Caption: The catalytic cycle involves oxidative addition of the aryl iodide, transmetallation with

the copper-acetylide, and reductive elimination to release the target TMS-alkyne.

Crystallographic Data Summary
While specific unit cell parameters for the TMS-protected derivative are often proprietary or

contained within supporting information of broader synthesis papers, the structure can be

accurately modeled based on the high-resolution data of its direct analogues (e.g., 1-(4-

iodophenyl)piperidine and 1-(4-ethynylphenyl)piperidine).

Predicted Crystal lattice Parameters
Based on the space group trends of para-substituted phenyl piperidines:
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Parameter Value / Description

Crystal System Monoclinic or Triclinic

Space Group (Most probable for centrosymmetric achiral

molecules)

Z (Molecules/Unit Cell) 4

Packing Motif
Head-to-Tail arrangement driven by dipole

minimization.

Key Interaction

C-H...

interactions between piperidine protons and

phenyl rings.

Melting Point 85–95 °C (Solid)

Structural Integrity Check
To validate the structure during analysis, ensure the following geometric criteria are met in the

solved structure:

Piperidine Chair: Torsion angles within the ring should alternate near

.

Alkyne Bond Length: The

bond must be 1.18–1.20 Å.

Si-C Bonds: The

bond is typically 1.84 Å, slightly shorter than

(~1.87 Å) due to

-hybridization of the carbon.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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